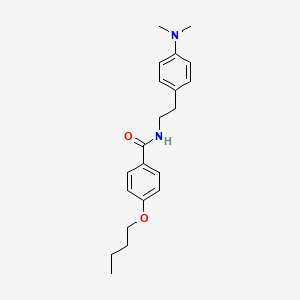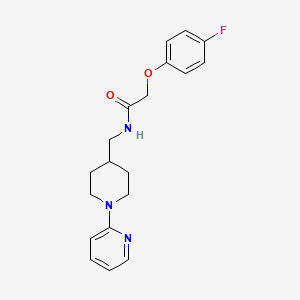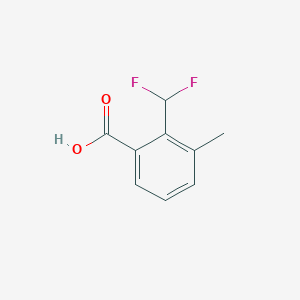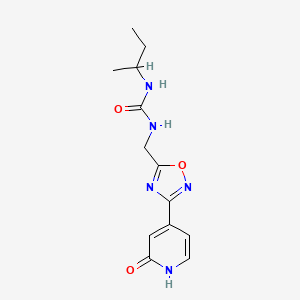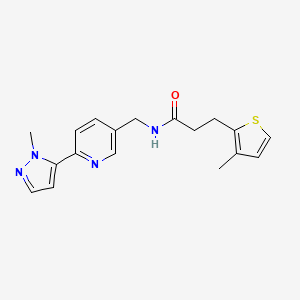
N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide is a benzimidazole derivative . It contains a benzene ring fused to an imidazole ring, making it an organic heterocyclic compound. The specific substitution pattern and functional groups contribute to its unique properties.
Synthesis Analysis
The synthesis of this compound involves several steps, including the formation of the benzimidazole core and subsequent functionalization. Researchers have explored various synthetic routes, optimizing conditions for yield and purity. Detailed synthetic pathways can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzimidazole ring fused to a pyridine ring, with additional substituents. The arrangement of atoms, bond angles, and stereochemistry play a crucial role in its biological activity .
Wissenschaftliche Forschungsanwendungen
Anticancer and Antimicrobial Applications : A study discusses the synthesis of novel heterocyclic compounds, incorporating biologically active entities like oxazole, pyrazoline, and pyridine, which are structurally similar to the mentioned compound. These synthesized compounds showed promising results in anticancer activity against a panel of 60 cancer cell lines and exhibited in vitro antibacterial and antifungal activities, highlighting their potential as pharmaceutical agents (Katariya, Vennapu & Shah, 2021).
Synthesis and Characterization of Related Compounds : Another research paper focused on the synthesis and molecular docking study of compounds structurally related to the mentioned compound. This study is significant in understanding the molecular interactions and potential biological applications of such compounds, especially in medicinal chemistry (Carrión et al., 2002).
Coordination Chemistry and Ligand Applications : Research on derivatives of di(pyrazol-1-yl)pyridine and di(pyrazol-3-yl)pyridine, which are structurally related to the compound , shows their use as ligands in coordination chemistry. These ligands have applications in forming luminescent lanthanide compounds for biological sensing and iron complexes demonstrating unique thermal and photochemical properties (Halcrow, 2005).
Applications in Organic Synthesis : The compound's structural elements are used in various organic synthesis processes. For instance, research on cyanothioacetamide, a molecule with similar functional groups, shows its utility in synthesizing a range of compounds like pyrans, pyridines, thiophenes, and pyrazolopyridines, highlighting the broad synthetic utility of such compounds (Dyachenko, Dyachenko & Nenajdenko, 2018).
Crystal Structure Analysis : The study of crystal structures of compounds similar to the mentioned molecule can provide insights into their molecular conformation, which is crucial for understanding their chemical reactivity and potential applications in materials science and pharmaceuticals (Kumara, Naveen & Lokanath, 2017).
Eigenschaften
IUPAC Name |
N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-3-(3-methylthiophen-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c1-13-8-10-24-17(13)5-6-18(23)20-12-14-3-4-15(19-11-14)16-7-9-21-22(16)2/h3-4,7-11H,5-6,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYRLHYFYXAIRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)NCC2=CN=C(C=C2)C3=CC=NN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl (1S,3S,4S)-rel-2-Boc-5-oxo-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B2767115.png)
![(4-(2-Bromo-5-methoxybenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2767120.png)
![2-chloro-6-fluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2767121.png)
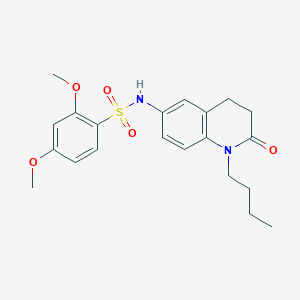
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid](/img/structure/B2767124.png)
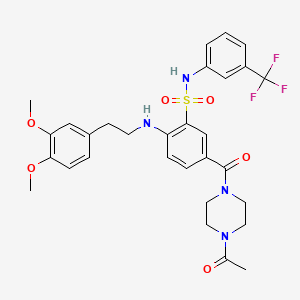
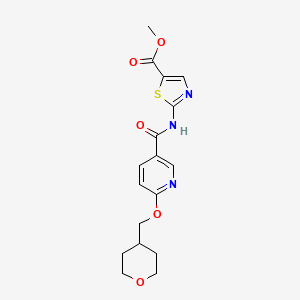
![4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one](/img/structure/B2767128.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide hydrochloride](/img/structure/B2767130.png)
